2-(Bromomethyl)-6-methylnaphthalene
Overview
Description
2-(Bromomethyl)-6-methylnaphthalene is a useful research compound. Its molecular formula is C12H11Br and its molecular weight is 235.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
2-Bromo-6-methoxynaphthalene, a related compound, is an important intermediate in the preparation of non-steroidal anti-inflammatory agents like nabumetone and naproxen. Innovative synthesis methods for this compound have been developed due to environmental and toxicological concerns associated with traditional methods (Xu & He, 2010).
Revised carbon-13 NMR signal assignments of 2-(bromomethyl)naphthalene were determined by Ernst (1989), correcting previous literature assignments. This study contributes to a deeper understanding of the molecular structure of these compounds (Ernst, 1989).
The shape-selective methylation of 2-methylnaphthalene with methanol over hydrothermally treated HZSM-5 zeolite catalysts has been investigated. This research is significant for industrial applications, particularly in synthesizing polyethylenenaphthalate, a key polymer material (Zhao et al., 2008).
Griffin et al. (1981) explored the pulmonary toxicity and hepatic and extrahepatic metabolism of 2-methylnaphthalene in mice, providing insights into the biological and toxicological effects of these compounds (Griffin et al., 1981).
Sun et al. (2022) studied the catalytic performance of acid-modified Hβ molecular sieves for the acylation of 2-methylnaphthalene, highlighting the importance of this reaction in organic synthesis and industrial applications (Sun et al., 2022).
Properties
IUPAC Name |
2-(bromomethyl)-6-methylnaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVYIUWVQRUEBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30491568 | |
Record name | 2-(Bromomethyl)-6-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30491568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52988-15-5 | |
Record name | 2-(Bromomethyl)-6-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30491568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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